4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
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Description
4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C18H17N3O4S2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.06604838 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Quinoline derivatives are central to numerous chemical synthesis and reactivity studies. For example, Aleksandrov et al. (2020) discussed the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, highlighting the compound's potential in electrophilic substitution reactions to form various derivatives with potential applications in material science and pharmaceuticals Aleksandrov, Zablotskii, & El’chaninov, 2020.
Antiproliferative and Anticancer Activity
The search for novel antiproliferative agents often involves quinoline derivatives due to their promising cytotoxic activities against cancer cell lines. Pirol et al. (2014) synthesized amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, demonstrating significant antiproliferative activity, which could be an area of exploration for 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide Pirol, Çalışkan, Durmaz, Atalay, & Banoglu, 2014.
Photocatalytic and Electrochemical Applications
Quinoline derivatives have been explored for their photocatalytic and electrochemical properties. Li et al. (2020) investigated octamolybdate complexes constructed from quinoline-imidazole-monoamide ligands, revealing their potential in electrocatalytic activities and photocatalytic degradation of organic dyes Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020.
Antimalarial and Antiviral Research
Quinoline derivatives are key in antimalarial and antiviral drug development. Patel et al. (2015) optimized quinazoline-4(3H)-ones derivatives as potent antimalarial leads, indicating the potential of quinoline-based compounds in treating infectious diseases Patel, Vanparia, Gandhi, Patel, Dixit, Chudasama, & Dixit, 2015.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-12-9-17(20-25-12)19-18(22)16-10-14(11-26-16)27(23,24)21-8-4-6-13-5-2-3-7-15(13)21/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGAXTDQFXZZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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